4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium toluene-p-sulphonate
CAS No.: 83898-24-2
Cat. No.: VC17038970
Molecular Formula: C18H24N2O3S3
Molecular Weight: 412.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83898-24-2 |
|---|---|
| Molecular Formula | C18H24N2O3S3 |
| Molecular Weight | 412.6 g/mol |
| IUPAC Name | 4-methylbenzenesulfonate;(2E)-3-methyl-2-[(E)-3-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine |
| Standard InChI | InChI=1S/C11H17N2S2.C7H8O3S/c1-12-6-8-14-10(12)4-3-5-11-13(2)7-9-15-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,6-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
| Standard InChI Key | RHTMODJHKCKOBO-UHFFFAOYSA-M |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1CCS/C1=C/C=C/C2=[N+](CCS2)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1CCSC1=CC=CC2=[N+](CCS2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula is C₁₈H₂₄N₂O₃S₃, with a molecular weight of 412.6 g/mol. Its IUPAC name, 4-methylbenzenesulfonate;(2E)-3-methyl-2-[(E)-3-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine, reflects its dual-component structure: a cationic thiazolium-thiazolidine hybrid and an anionic toluene-p-sulphonate moiety . The canonical SMILES string (CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1CCSC1=CC=CC2=[N+](CCS2)C) illustrates the conjugated π-system bridging the thiazolium and thiazolidine rings, while the toluene-sulphonate group stabilizes the charge via resonance.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 83898-24-2 |
| Molecular Formula | C₁₈H₂₄N₂O₃S₃ |
| Molecular Weight | 412.6 g/mol |
| IUPAC Name | 4-methylbenzenesulfonate;(2E)-3-methyl-2-[(E)-3-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1CCSC1=CC=CC2=N+C |
| InChIKey | RHTMODJHKCKOBO-UHFFFAOYSA-M |
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed protocols for synthesizing this specific compound are proprietary, thiazolium salts are typically prepared via cyclocondensation reactions involving thioamides, α-haloketones, or α,β-unsaturated carbonyl precursors . A plausible route involves:
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Formation of the thiazolidine core: Reaction of cysteamine derivatives with aldehydes or ketones under acidic conditions.
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Introduction of the thiazolium moiety: Quaternization of the thiazolidine nitrogen using methylating agents (e.g., methyl iodide).
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Conjugation with toluene-p-sulphonate: Ion exchange to replace the original counterion (e.g., chloride) with toluene-p-sulphonate.
Stability and Solubility
Biological Activities and Mechanistic Insights
Antimicrobial Applications
Thiazole hybrids, such as 4-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]coumarins, show potent anti-tubercular activity (MIC = 0.09 µg/mL) . The title compound’s sulfur-rich architecture may disrupt bacterial cell wall synthesis or efflux pumps, particularly in Gram-positive pathogens .
Neurological Activity
Thiazole-containing anticonvulsants (e.g., 1: 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide) inhibit voltage-gated sodium channels . The methoxy phenyl group in 1 enhances blood-brain barrier penetration—a feature shared by the toluene-p-sulphonate group in the title compound, suggesting potential CNS activity .
Research Gaps and Future Directions
Despite its promising scaffold, critical questions remain:
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Pharmacokinetics: Oral bioavailability and metabolic stability in vivo.
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Target Engagement: Specific molecular targets (e.g., kinases, GPCRs) warrant identification via proteomic profiling.
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Toxicology: Acute and chronic toxicity profiles in preclinical models.
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